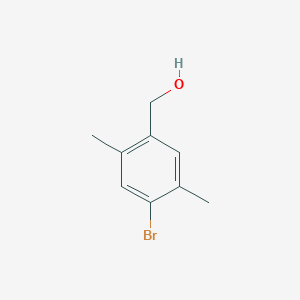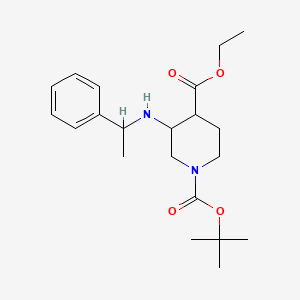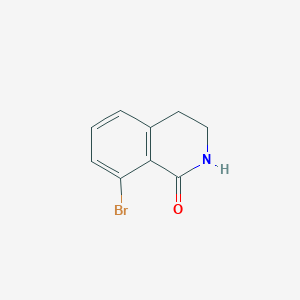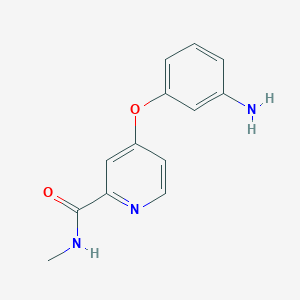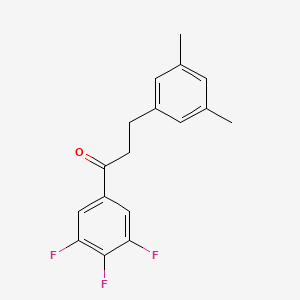
3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (3,5-DMP-TFPP) is a synthetic compound belonging to the class of organic compounds known as phenones. It is a white crystalline solid with a molecular weight of 326.30 g/mol and a melting point of approximately 97-98°C. 3,5-DMP-TFPP has been the subject of scientific research due to its potential applications in a variety of fields, including chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Advanced Polymers
A study by Shi et al. (2017) presented the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups. These membranes exhibited high hydroxide conductivity and good chemical stability, suggesting their potential application in fuel cells and other electrochemical devices Shi et al., 2017.
Development of High-Performance Polymers
Shang et al. (2012) synthesized poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups. These polymers showed excellent solubility, thermal stability, and low dielectric constants, making them suitable for use in electronic and optoelectronic applications Shang et al., 2012.
Fluorination Techniques
Koudstaal and Olieman (2010) explored the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, demonstrating a method to introduce fluorine atoms into organic molecules. This technique could be pivotal in synthesizing fluorinated compounds with enhanced properties for pharmaceuticals and agrochemicals Koudstaal & Olieman, 2010.
Advanced Materials for Photoelectric and Microelectronic Applications
Wang et al. (2009) reported on the synthesis and properties of fluorinated poly(ether ketone imide)s based on a new unsymmetrical and concoplanar diamine. These materials exhibited high optical transparency, low dielectric constants, and excellent thermal stability, suggesting their suitability for photoelectric and microelectronic materials Wang et al., 2009.
Organic Light-Emitting Diodes (OLEDs)
Rothmann et al. (2010) developed donor-substituted 1,3,5-triazines as host materials for blue phosphorescent organic light-emitting diodes. This work highlights the importance of molecular design in developing efficient OLED materials with high performance Rothmann et al., 2010.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as aticaprant , are known to act as antagonists of the κ-opioid receptor (KOR) . KOR is the biological target of the endogenous opioid peptide dynorphin .
Mode of Action
If we consider aticaprant as a reference, it acts as a selective antagonist of the kor . This means it binds to the KOR and blocks its activity, preventing the endogenous opioid peptide dynorphin from exerting its effects .
Biochemical Pathways
Kor antagonists like aticaprant are known to influence the opioid signaling pathway . By blocking the KOR, these compounds can modulate the effects of dynorphin, potentially altering mood and pain perception .
Pharmacokinetics
For Aticaprant, it has a relatively long half-life of 30 to 40 hours and readily crosses the blood–brain barrier to produce central effects
Result of Action
Kor antagonists like aticaprant can potentially reduce symptoms of depression and other mood disorders by blocking the effects of dynorphin .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-5-11(2)7-12(6-10)3-4-16(21)13-8-14(18)17(20)15(19)9-13/h5-9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATTYKXRKRFQQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644922 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-19-6 |
Source


|
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


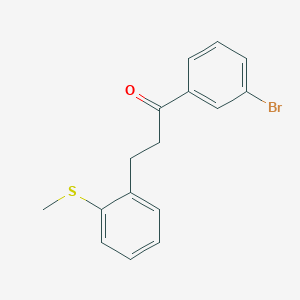
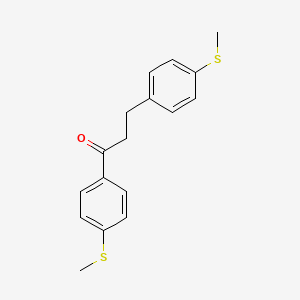
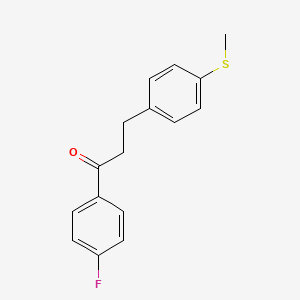
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)
